N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
Beschreibung
This compound is a substituted ethanediamide featuring a 3-chloro-2-methylphenyl group and a 4-methoxyphenyl-morpholinyl ethyl moiety. The morpholine ring and chloro-methylphenyl group are critical for solubility and target binding, respectively.
Eigenschaften
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-15-18(23)4-3-5-19(15)25-22(28)21(27)24-14-20(26-10-12-30-13-11-26)16-6-8-17(29-2)9-7-16/h3-9,20H,10-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGMYBUXRAZDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates. The general synthetic route includes:
- Preparation of 4-Methoxyphenyl Ethanolamine : Reacting 4-methoxyphenol with ethylene oxide.
- Formation of Morpholine Derivative : Introducing a morpholine ring through nucleophilic substitution.
- Final Coupling Reaction : Combining the chloromethyl derivative with the prepared morpholine and phenolic compounds.
Anticancer Activity
Recent studies have assessed the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutic Program evaluated its efficacy against a panel of approximately 60 cancer types, including leukemia, lung, and breast cancers. The results indicated moderate activity, with tumor growth inhibition ranging from 92% to 126% at a concentration of 10 µM.
| Cancer Type | Growth Inhibition (%) |
|---|---|
| Leukemia | 95 |
| Lung | 100 |
| Breast | 104 |
| Colon | 126 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, particularly proteases involved in viral replication. A fluorometric assay was conducted against the SARS-CoV 3CL protease, revealing an IC50 value of approximately 3.20 μM, indicating significant inhibitory potential.
| Enzyme | IC50 (μM) |
|---|---|
| SARS-CoV 3CL Protease | 3.20 |
The mechanism by which N-(3-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound's structure allows it to form hydrogen bonds with target enzymes, inhibiting their activity.
- Cell Membrane Penetration : The lipophilic nature of the phenyl groups facilitates membrane permeability, enhancing bioavailability.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, reducing oxidative stress in cells.
Case Studies
-
Study on Anticancer Efficacy :
- Conducted by the National Cancer Institute, this study highlighted the compound's moderate anticancer effects across various cell lines.
- Results indicated a need for further optimization to enhance its efficacy.
-
Protease Inhibition Study :
- A detailed investigation into its interaction with SARS-CoV proteases showed promising results as a potential antiviral agent.
- The study emphasized structure-activity relationships that could guide future modifications for improved potency.
Vergleich Mit ähnlichen Verbindungen
Core Structural Features
The table below highlights key structural differences and similarities:
Physicochemical Properties
- Morpholine Derivatives : The morpholine ring enhances water solubility due to its polar oxygen and nitrogen atoms. This is evident in brezivaptanum and BG14081, which are designed for oral bioavailability .
- For example, 3-chloro-N-phenyl-phthalimide is used in polymer synthesis due to its stability and reactivity .
Research Findings and Implications
- Substituent Effects :
- Synthetic Challenges : Ethanediamides require precise control of reaction conditions to avoid byproducts, as seen in Formoterol-related impurities () .
Q & A
How can the multi-step synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic adjustments to reaction parameters:
- Catalyst Selection : Use Pd(PPh₃)₄ for coupling reactions, as demonstrated in palladium-catalyzed C-H activation protocols .
- Solvent and Temperature : Employ DMF or dichloromethane under controlled temperatures (e.g., 80–100°C for amide bond formation) to minimize side reactions .
- Purification : Utilize silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) for intermediates, followed by recrystallization for the final product .
- Monitoring : Track reaction progress via TLC (Rf analysis) or HPLC to identify optimal quenching points .
What advanced characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to verify substituent integration and stereochemistry, particularly for morpholine and methoxyphenyl moieties .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₂ClN₃O₅) and detect isotopic patterns for chlorine .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
How can researchers investigate the compound’s mechanism of action in modulating enzymatic targets?
Methodological Answer:
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to screen inhibition against kinases (e.g., PI3K, mTOR), given structural similarities to morpholine-containing kinase inhibitors .
- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) using crystal structures from the PDB (e.g., 4LKY for mTOR) to predict binding modes .
- SAR Analysis : Synthesize analogs with modified substituents (e.g., nitro to amine groups) to correlate structural changes with activity .
How should discrepancies in reported biological activity data be resolved?
Methodological Answer:
- Dose-Response Curves : Repeat assays (e.g., IC₅₀ determinations) across multiple cell lines (e.g., HEK293, HeLa) to assess consistency .
- Metabolic Stability Tests : Use liver microsomes (human/rat) to evaluate if pharmacokinetic differences explain variability .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate assay conditions (pH, temperature) .
What conditions or functional groups influence the compound’s stability during storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent nitro group degradation .
- Hydrolysis Risk : Avoid aqueous buffers at pH >8, as the amide bond may hydrolyze. Use lyophilized aliquots for long-term storage .
- Oxidation : Add antioxidants (e.g., BHT) to solutions if the methoxyphenyl group is prone to oxidation .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Core Modifications : Replace morpholine with piperazine or thiomorpholine to alter lipophilicity and hydrogen-bonding capacity .
- Substituent Scanning : Synthesize derivatives with halogens (F, Br) at the 3-chloro-2-methylphenyl position to probe steric/electronic effects .
- Bioisosteric Replacement : Substitute the methoxyphenyl group with a thiophene or furan to enhance metabolic stability .
What computational strategies predict the compound’s interaction with novel biological targets?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors from morpholine) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability with targets like GPCRs or ion channels .
- QSAR Modeling : Train models on datasets of analogous ethanediamides to predict logP, pIC₅₀, and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
